molecular formula C11H18O4 B14372949 4-Acetyl-7-methyl-5-oxooctanoic acid CAS No. 90208-47-2

4-Acetyl-7-methyl-5-oxooctanoic acid

Cat. No.: B14372949
CAS No.: 90208-47-2
M. Wt: 214.26 g/mol
InChI Key: FEJCRCSCUKLGAM-UHFFFAOYSA-N
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Description

4-Acetyl-7-methyl-5-oxooctanoic acid is an organic compound with a complex structure that includes both ketone and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-7-methyl-5-oxooctanoic acid typically involves multi-step organic reactions. One common method is the Claisen condensation, where esters react with ketones in the presence of a strong base to form β-keto esters. This intermediate can then be hydrolyzed and decarboxylated to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-7-methyl-5-oxooctanoic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to secondary alcohols.

    Substitution: The α-hydrogen atoms adjacent to the ketone group can be substituted by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and bases (e.g., sodium hydroxide) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

4-Acetyl-7-methyl-5-oxooctanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetyl-7-methyl-5-oxooctanoic acid involves its interaction with various molecular targets. The ketone and carboxylic acid groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methyloctanoic acid: Similar in structure but lacks the ketone group.

    Octanoic acid: A simpler carboxylic acid without the ketone and acetyl groups.

Uniqueness

4-Acetyl-7-methyl-5-oxooctanoic acid is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.

Properties

CAS No.

90208-47-2

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

4-acetyl-7-methyl-5-oxooctanoic acid

InChI

InChI=1S/C11H18O4/c1-7(2)6-10(13)9(8(3)12)4-5-11(14)15/h7,9H,4-6H2,1-3H3,(H,14,15)

InChI Key

FEJCRCSCUKLGAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C(CCC(=O)O)C(=O)C

Origin of Product

United States

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